(R)-(-)-1-Methyl-3-phenylpropylamine
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, form) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other substances are also analyzed.Scientific Research Applications
Biocatalysis and Enantioselective Acetylation : Dai et al. (2021) explored the use of Fe3O4-APTES-CS2-lipase magnetic nanoparticles for the enantioselective acetylation of 1-methyl-3-phenylpropylamine. They discovered that applying an alternating magnetic field significantly enhanced the conversion and enantiomeric excess of the compound (Dai et al., 2021).
Asymmetric Synthesis and Optical Activity : Mizuno et al. (1967) determined the absolute configuration of optically active α-Methylphenylglycine and 1-methyl-1-phenylpropylamine, highlighting their importance in the study of optical activity and chiral synthesis (Mizuno et al., 1967).
Crystallography and Structural Analysis : Murray-Rust et al. (1982) conducted a detailed structural analysis of (S)-α-Methyl-N-(phenylmethyl)benzenepropanamine hydrochloride, a derivative of 1-methyl-3-phenylpropylamine, using X-ray crystallography (Murray-Rust et al., 1982).
Microbial Asymmetric Hydrolysis : Shimizu et al. (1992) investigated the asymmetric hydrolysis of N-acetyl-1-methyl-3-phenylpropylamine by various microorganisms, demonstrating the potential of microbial processes in producing optically active compounds (Shimizu et al., 1992).
Fungicidal Applications : Himmele and Pommer (1980) explored the fungicidal activity of 3-phenylpropylamines, a class of compounds that includes derivatives of 1-methyl-3-phenylpropylamine, underscoring their potential in agricultural applications (Himmele & Pommer, 1980).
Material Science and Nanotechnology : Gars et al. (2020) studied the grafting of 1-methyl-3-phenylpropylamine on cellulose nanocrystals, highlighting the compound's applications in material science and nanotechnology (Gars et al., 2020).
Pharmaceutical Chemistry and Catalysis : Corti et al. (2019) developed an integrated chromatographic system to study ω-transaminases for the synthesis of chiral amines, including (R)-1-methyl-3-phenylpropylamine. Their work demonstrates the compound's relevance in pharmaceutical manufacturing (Corti et al., 2019).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves identifying areas of further research. It could include potential applications, modifications to improve its properties, or addressing unanswered questions about the compound.
properties
IUPAC Name |
(2R)-4-phenylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-Methyl-3-phenylpropylamine | |
CAS RN |
937-52-0 | |
Record name | (-)-1-Methyl-3-phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylbutan-2-amine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYLBUTAN-2-AMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4F6H42UWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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